![molecular formula C8H7ClN2 B1590396 6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine CAS No. 4894-29-5](/img/structure/B1590396.png)
6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine
Overview
Description
“6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine” is a heterocyclic compound . It is a solid form and can be utilized as a pharmaceutical building block .
Molecular Structure Analysis
The molecular structure of “6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine” is represented by the SMILES stringClc1cnc2cc[nH]c2c1 . The InChI representation is 1S/C7H5ClN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H . The molecular weight is 152.58 . Physical And Chemical Properties Analysis
“6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine” is a solid . Its molecular weight is 152.58 . The compound’s empirical formula is represented by the Hill Notation: C7H5ClN2 .Scientific Research Applications
-
Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines, which share a similar structure to the compound you mentioned, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Method : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries .
- Results : The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Biomedical Applications
- Field : Biomedical Research .
- Application : Pyrazolo[3,4-b]pyridines, which are structurally similar to the compound you mentioned, have been described in more than 5500 references .
- Method : The synthesis of these compounds starts from both a preformed pyrazole or pyridine .
- Results : These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
-
Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Field : Medical Research .
- Application : Certain compounds can reduce blood glucose, and may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The efficacy of these compounds to reduce blood glucose may be beneficial in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
-
Cancer Therapy
- Field : Oncology .
- Application : 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR (Fibroblast Growth Factor Receptors) have development prospects .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
-
Therapeutic Potential
- Field : Biomedical Research .
- Application : Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : These compounds are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
-
Treatment of Hyperglycemia
- Field : Medical Research .
- Application : 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3 (2H)-dione derivatives effectively reduce blood glucose levels without affecting the concentration of circulating insulin .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : These compounds reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells .
-
Antiviral and Analgesic Activity
- Field : Biomedical Research .
- Application : 1H-pyrazolo[3,4-d]pyrimidines, which are structurally similar to the compound you mentioned, exhibit various biological activities, including antiviral and analgesic activity .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : These compounds have shown potential in the treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .
-
Treatment of Male Erectile Dysfunction and Hyperuricemia
- Field : Medical Research .
- Application : 1H-pyrazolo[3,4-d]pyrimidines have shown potential in the treatment of male erectile dysfunction and hyperuricemia .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : These compounds have shown potential in the prevention of gout, and many others .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The safety information includes hazard statements H302 - H318 and precautionary statements P280 - P305 + P351 + P338 . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-7(9)11-8-6(5)2-3-10-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESFXGAXPPSDAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505499 | |
| Record name | 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine | |
CAS RN |
4894-29-5 | |
| Record name | 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



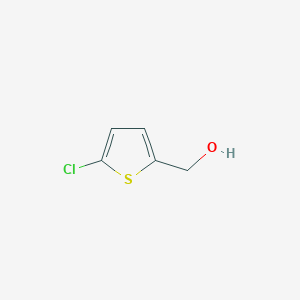
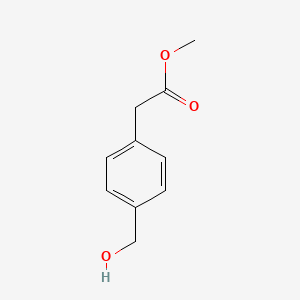

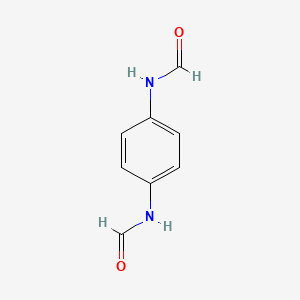
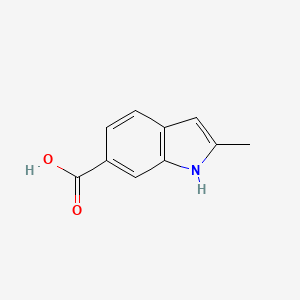
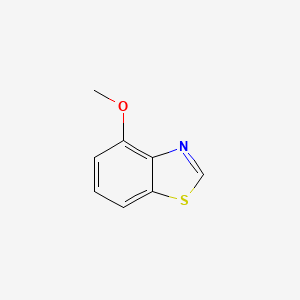
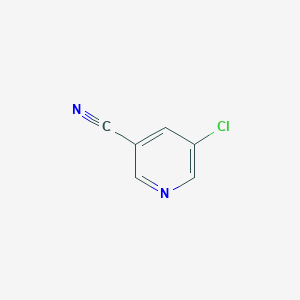
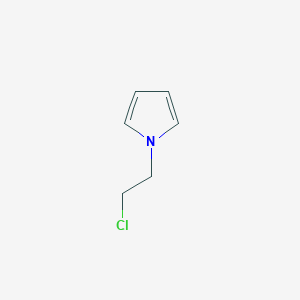
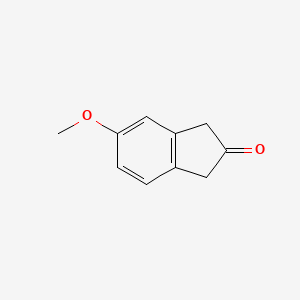
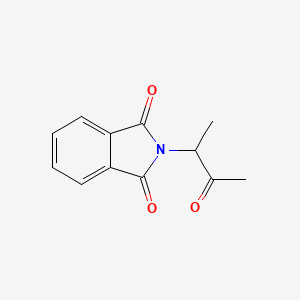
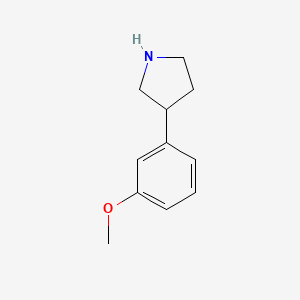
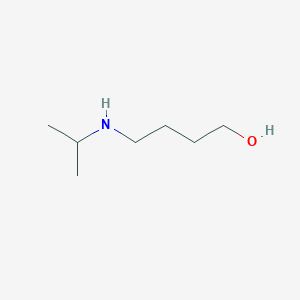

![Chloro(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B1590336.png)